

Impurity Profiling of Commercial Fmoc-4-bromophenethylamine

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Compound of Interest

Compound Name: *(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate*

CAS No.: 1344158-44-6

Cat. No.: B1457639

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Executive Summary & Strategic Importance

Fmoc-4-bromophenethylamine is a critical building block in peptidomimetic synthesis and fragment-based drug discovery (FBDD). Unlike standard Fmoc-amino acids, this protected amine lacks a carboxylic acid, serving primarily as a C-terminal capping group or a scaffold for Suzuki-Miyaura cross-coupling reactions via the aryl bromide handle.

Inconsistent impurity profiles in commercial supplies have led to significant failures in late-stage diversification, particularly due to des-bromo contaminants (which silence the cross-coupling site) and urea dimers (which precipitate during peptide assembly).

This guide objectively compares the impurity profiles of Grade A (Crystallized) versus Grade B (Precipitated) commercial sources. It provides a validated analytical framework to detect critical quality attributes (CQAs) before they compromise downstream synthesis.

Comparative Profiling: Grade A vs. Grade B

We analyzed two common commercial grades of Fmoc-4-bromophenethylamine. "Grade A" represents premium suppliers utilizing recrystallization purification. "Grade B" represents bulk suppliers utilizing precipitation/washing protocols.

Summary of Findings

Feature	Grade A (Premium)	Grade B (Bulk)	Impact on Synthesis
Purity (HPLC)	>99.5%	96.0% - 98.0%	Grade B requires re-purification for GMP steps.
Free Amine	<0.1%	0.5% - 1.2%	Causes double-coupling or termination events.
Urea Dimer	Not Detected	0.3% - 0.8%	Low solubility; clogs microfluidic synthesizers.
Regioisomers	<0.05%	0.2% - 0.5%	2-Br/3-Br isomers lead to inseparable product mixtures.
Cost	\$	\$	Grade B is viable only if in-house recrystallization is performed.

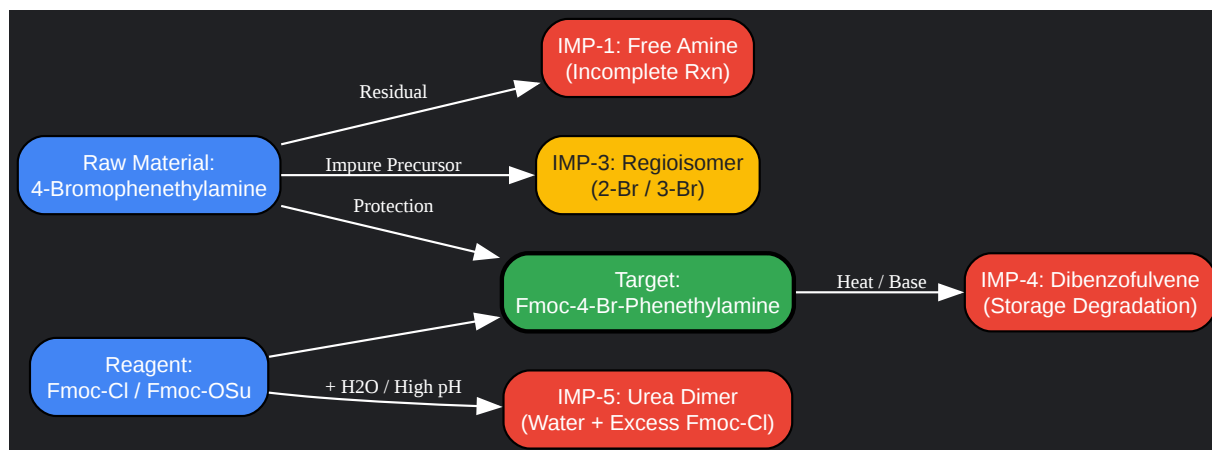
Detailed Impurity Data (LC-MS Analysis)

The following table summarizes the specific impurities identified. Relative Retention Times (RRT) are normalized to the main peak (Fmoc-4-bromophenethylamine).

Impurity ID	Structure / Identity	RRT	Mass (ESI+)	Origin
IMP-1	4-bromophenethylamine (Free Amine)	0.35	200/202 [M+H] ⁺	Incomplete protection; Storage degradation.
IMP-2	Fmoc-phenethylamine (Des-bromo)	0.92	344 [M+H] ⁺	Hydrogenolysis of starting material; Contaminated precursor.
MAIN	Fmoc-4-bromophenethylamine	1.00	422/424 [M+H] ⁺	Target Compound
IMP-3	Fmoc-2-bromophenethylamine (Isomer)	1.04	422/424 [M+H] ⁺	Regioisomer in starting amine synthesis.
IMP-4	Dibenzofulvene (DBF)	1.15	179 [M+H] ⁺	Fmoc cleavage byproduct (thermal/base exposure).
IMP-5	Symmetrical Urea Dimer	1.38	645/647 [M+H] ⁺	Side reaction using Fmoc-Cl with moisture.

Impurity Origins & Mechanistic Pathways

Understanding how these impurities form allows researchers to select the correct grade or troubleshoot synthesis failures. The diagram below maps the genesis of these impurities from the raw materials.



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Figure 1: Mechanistic origin of key impurities. Note that Urea formation is specific to Fmoc-Cl routes, while Regioisomers are inherited from the starting amine.

Validated Analytical Protocols

To reproduce the profiling data above, use the following standardized protocols. These methods are self-validating: the resolution between the Main Peak and the Regioisomer (IMP-3) serves as the system suitability test.

High-Performance Liquid Chromatography (HPLC)

- System: Agilent 1260 Infinity II or equivalent.
- Column: C18 Reverse Phase (e.g., Waters XBridge Peptide BEH, 130Å, 3.5 μm, 4.6 x 150 mm).
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.[1]
- Temperature: 40°C.

- Detection: UV @ 265 nm (Fmoc characteristic) and 220 nm (Amide/Amine).

Gradient Table:

Time (min)	% Mobile Phase B
0.0	5%
2.0	5%
20.0	95%
25.0	95%
25.1	5%

| 30.0 | 5% (Re-equilibration) |

System Suitability Criteria:

- Resolution (Rs): > 1.5 between Main Peak and IMP-3 (Regioisomer).
- Tailing Factor: < 1.3 for Main Peak.

Rapid Identity Check (TLC)

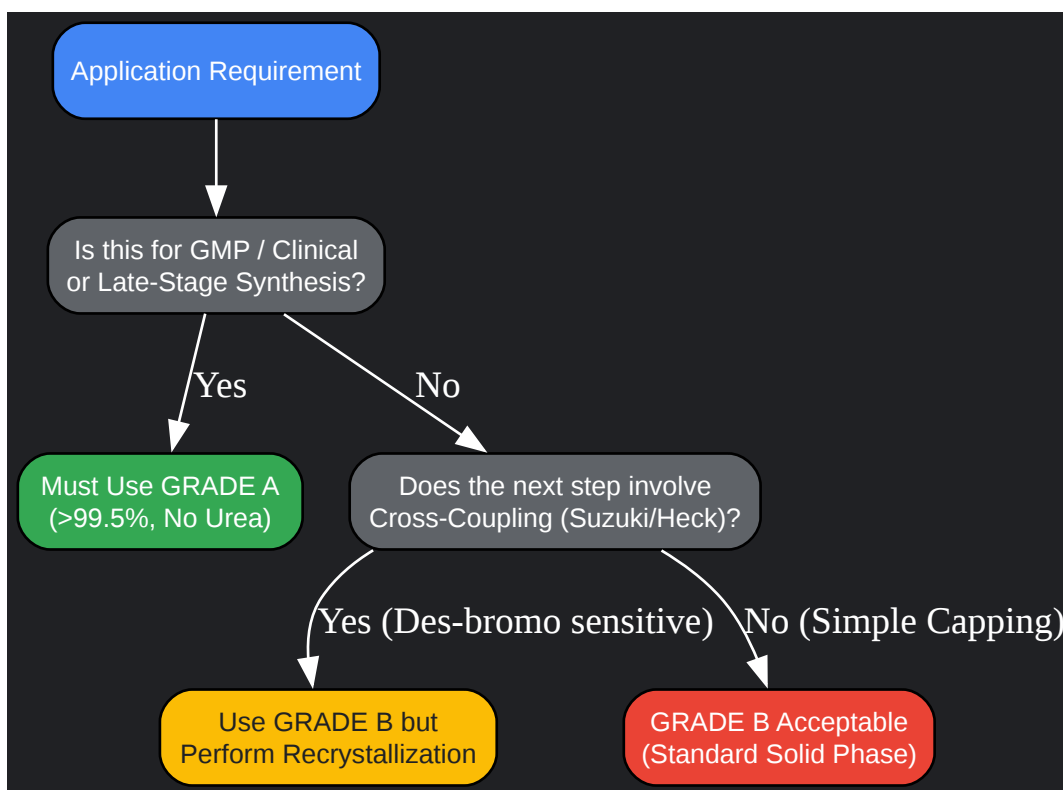
For quick incoming goods inspection without HPLC:

- Stationary Phase: Silica Gel 60 F254.
- Mobile Phase: Hexane : Ethyl Acetate (60 : 40).
- Visualization: UV (254 nm) and Ninhydrin stain (heats to orange/red for free amine).
- Rf Values:
 - Free Amine: ~0.1 (Stains Red/Orange).
 - Fmoc-Product: ~0.5 (UV Active, no stain).

- Dimer/DBF: ~0.8-0.9 (UV Active).

Decision Framework for Researchers

When should you pay for Grade A? Use this logic flow to determine the necessary purity for your application.



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Figure 2: Procurement decision tree based on downstream chemical sensitivity.

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